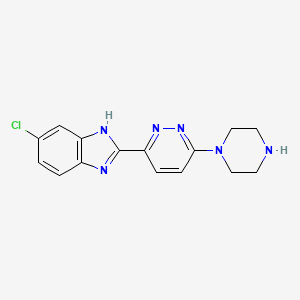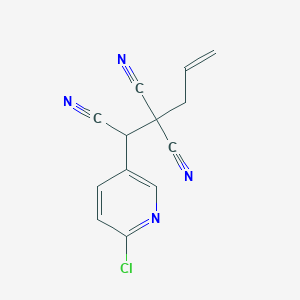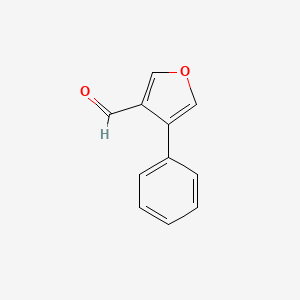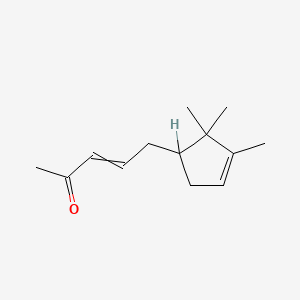![molecular formula C14H20N2O4 B8625192 Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate](/img/structure/B8625192.png)
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate
Descripción general
Descripción
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate is a chemical compound that belongs to the class of picolinates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amine, and a picolinic acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The picolinic acid derivative is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like HCl or NaOH.
Deprotection: TFA or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Picolinic acid derivative.
Deprotection: Free amine.
Substitution: Substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can interact with enzymes or receptors, modulating their activity. The ester group allows for controlled release of the active compound in biological systems .
Comparación Con Compuestos Similares
Ethyl 5-[(tert-butoxycarbonylamino)methyl]pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)picolinate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 5-(aminomethyl)picolinate: Lacks the Boc protecting group, making it more reactive.
Ethyl 5-(((tert-butoxycarbonyl)amino)methyl)benzoate: Contains a benzoate group instead of a picolinate group.
The uniqueness of this compound lies in its combination of the Boc protecting group and the picolinic acid derivative, providing both stability and reactivity for various applications .
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
ethyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)11-7-6-10(8-15-11)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) |
Clave InChI |
CZAXHDXODAULCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-(3-fluorophenyl)urea](/img/structure/B8625112.png)







![5-[(2-Cyanoaziridin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B8625166.png)

![4-Pyridinol,3-[(4-ethylphenyl)methyl]-(9CI)](/img/structure/B8625173.png)
![5-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8625177.png)


